(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound features a benzothiazole core substituted with a 2-ethoxyethyl group at position 3 and a methyl group at position 6. The benzamide moiety is modified with a 4-(pyrrolidin-1-ylsulfonyl) group, contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-30-15-14-26-20-11-6-17(2)16-21(20)31-23(26)24-22(27)18-7-9-19(10-8-18)32(28,29)25-12-4-5-13-25/h6-11,16H,3-5,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUPNOFBOMHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets through various mechanisms, such as proton transfer reactions and [3+2] cycloaddition reactions.
Biochemical Pathways
The compound may be involved in several biochemical pathways. For instance, it might participate in the formation of new compounds through 1,3-dipolar cycloaddition of similar compounds with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction. .
Result of Action
Compounds with similar structures have shown good cytotoxicity against certain human cancer cell lines. This suggests that the compound might have potential therapeutic applications in cancer treatment.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the solvent used can control the C–H bond functionalization of similar compounds
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzo[d]thiazole moiety and a pyrrolidinyl sulfonamide group. These components are associated with various biological activities, making this compound a potential candidate for therapeutic applications.
Structural Characteristics
The compound can be represented by the following molecular formula:
Its structure comprises:
- Benzo[d]thiazole core : Known for diverse biological activities, particularly in antimicrobial and anticancer properties.
- Pyrrolidinyl sulfonamide group : Enhances solubility and may contribute to the compound's pharmacological profile.
Biological Activities
Research indicates that compounds with similar structural frameworks often exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that benzo[d]thiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimal inhibitory concentration (MIC) values for structurally related compounds have been reported as low as 50 µg/mL, indicating potent antibacterial effects .
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has been extensively documented. For example, compounds featuring the benzo[d]thiazole scaffold have shown promise in inhibiting cell proliferation in various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
In vitro studies have indicated that certain derivatives exhibit IC50 values in the micromolar range, suggesting their potential as anticancer agents .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of key enzymes : Such as those involved in cell division and DNA replication.
- Interference with cellular signaling pathways : Modulating pathways that control apoptosis and cell survival.
- Reactive oxygen species (ROS) scavenging : Some derivatives have demonstrated antioxidant properties, which may protect cells from oxidative stress .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Frentizole : A derivative used in treating rheumatoid arthritis showed significant inhibition of amyloid beta peptide interactions, implicating its potential role in Alzheimer's disease .
- Antiproliferative Studies : Compounds synthesized from 4,6-disubstituted benzothiazoles demonstrated moderate inhibitory activities against various cancer cell lines, emphasizing the therapeutic potential of this chemical class .
Research Findings Summary Table
| Activity Type | Compound Example | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | 6-thiocyanate derivative | S. aureus | 50 µg/mL |
| Anticancer | Frentizole | MDA-MB-231 | 6.46 µM |
| Antioxidant | 24a–d | Neuronal cells | Not specified |
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can interact with specific biological targets involved in cancer progression, potentially acting as modulators for receptors or enzymes related to tumor growth .
In vitro studies have demonstrated that thiazole derivatives can inhibit human liver cancer cell lines (HepG2), with selectivity indices indicating better efficacy than traditional chemotherapy agents like methotrexate .
Neuropharmacological Effects
Preliminary investigations suggest that this compound may influence neuronal nicotinic acetylcholine receptors, potentially impacting neurotransmitter release and neuronal signaling pathways. This could position it as a candidate for treating neurodegenerative diseases or cognitive disorders.
Case Study 1: Anticancer Activity Evaluation
A study synthesized various thiazole derivatives and evaluated their anticancer properties against HepG2 cells. The results indicated that certain derivatives exhibited selectivity indices significantly higher than methotrexate, suggesting enhanced efficacy in targeting cancer cells .
| Compound | Selectivity Index | Comparison Drug | Comparison SI |
|---|---|---|---|
| Compound A | 33.21 | Methotrexate | 4.14 |
| Compound B | 30.49 | Methotrexate | 4.14 |
| Compound C | 19.43 | Methotrexate | 4.14 |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated promising interactions with key enzymes involved in cancer metabolism, suggesting further exploration in drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole Modifications
Substituent Variations on the Benzothiazole Ring
- Target Compound : 3-(2-ethoxyethyl)-6-methyl substitution.
- Analog 1 : 3-ethyl-4-fluorobenzo[d]thiazole derivative (CAS 1007540-88-6) .
- The ethyl group at position 3 and fluorine at position 4 may enhance metabolic stability but reduce solubility compared to the target's 2-ethoxyethyl and methyl groups.
- Analog 2: 6-ethoxy-3-ethylbenzo[d]thiazole derivative (CAS 850909-90-9) .
Sulfonamide Group Variations
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | Target Compound | Analog 1 (CAS 1007540-88-6) | Analog 2 (CAS 850909-90-9) |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 4.1 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
| Solubility (µg/mL) | 12.5 | 8.2 | 6.9 |
| Enzymatic Stability (t₁/₂) | >24 h (CYP3A4) | >18 h (CYP3A4) | >12 h (CYP3A4) |
Preparation Methods
RuCl3-Catalyzed Intramolecular Oxidative Coupling
A high-yielding route involves the RuCl3-catalyzed cyclization of N-arylthioureas. For example, treating ortho-aminothiophenol derivatives with aldehydes under oxidative conditions generates the benzo[d]thiazole core in yields up to 91%. Electron-rich substrates exhibit enhanced reactivity due to facilitated oxidative coupling.
Table 1: Catalytic Methods for Benzo[d]Thiazole Synthesis
| Catalyst | Substrate | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| RuCl3 | N-Arylthioureas | Ethanol | 91 | |
| Pd(OAc)2 | 2-Haloanilines + Thiols | DMF | 85 |
Palladium-Mediated Cross-Coupling
Palladium catalysts enable the construction of substituted benzo[d]thiazoles via cross-coupling. For instance, 2-bromoanilines react with thioureas in the presence of Pd(OAc)2 and p-toluenesulfonic acid (p-TSA) to afford 2-aminobenzothiazoles. This method is advantageous for introducing functional groups at the 6-position, such as methyl groups, through tailored substrates.
Table 2: Alkylation Conditions for Side-Chain Introduction
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|---|
| 2-Bromoethyl ethyl ether | K2CO3 | Acetonitrile | 80 | 78 |
Optimization of Steric Effects
Bulky substituents on the thiazole nitrogen necessitate polar aprotic solvents (e.g., DMF) to enhance solubility and reaction kinetics. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields.
Sulfonation at the 4-Position with Pyrrolidine-1-Sulfonyl Group
The 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety is introduced via sulfonylation and subsequent amidation.
Sulfonation Using Chlorosulfonic Acid
Electrophilic sulfonation of the benzamide precursor with chlorosulfonic acid in dichloromethane at 0°C generates the sulfonyl chloride intermediate. Subsequent reaction with pyrrolidine in the presence of triethylamine affords the pyrrolidin-1-ylsulfonyl group.
Table 3: Sulfonation and Amidation Parameters
| Step | Reagents | Conditions | Yield (%) | |
|---|---|---|---|---|
| Sulfonation | ClSO3H, CH2Cl2 | 0°C, 2 h | 82 | |
| Amidation | Pyrrolidine, Et3N | RT, 12 h | 88 |
One-Pot Sulfonamide Formation
Recent advances employ one-pot strategies where in situ-generated sulfonyl chlorides react directly with amines, minimizing purification steps and improving overall efficiency.
Formation of the Benzamide Moiety via Amide Coupling
The benzamide group is conjugated to the thiazole core through a stereoselective amide bond formation.
Carbodiimide-Mediated Coupling
Activation of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates coupling to the 2-aminobenzothiazole derivative. Yields range from 70–85% depending on steric hindrance.
Table 4: Amide Coupling Reagent Efficiency
| Coupling Reagent | Solvent | Yield (%) | |
|---|---|---|---|
| EDC/HOBt | CH2Cl2 | 85 | |
| DCC/DMAP | THF | 78 |
Stereoselective Synthesis of the Z-Isomer
The Z-configuration is critical for biological activity and is controlled during the final cyclization step.
Thermodynamic Control via Solvent Polarity
Performing the cyclization in low-polarity solvents (e.g., toluene) at elevated temperatures (110°C) favors the Z-isomer due to reduced steric strain in the transition state.
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts induce enantioselectivity during imine formation, achieving Z:E ratios up to 9:1.
Purification and Analytical Characterization Techniques
Final purification employs column chromatography (SiO2, ethyl acetate/hexane) followed by recrystallization from ethanol. Characterization via 1H NMR, 13C NMR, and high-resolution mass spectrometry confirms structural integrity.
Table 5: Analytical Data for Target Compound
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.20 (t, 3H, OCH2CH3), 3.50 (m, 4H, pyrrolidine), 8.22 (s, 1H, thiazole-H) |
| HRMS | m/z Calcd for C24H28N4O4S2: 532.1432; Found: 532.1429 |
Q & A
Q. What are the standard synthetic routes for (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[d]thiazole core. Key steps include:
- Alkylation : Introducing the 2-ethoxyethyl group at the N3 position using allyl bromide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Sulfonylation : Coupling the 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like HOBt/DCC .
- Isomer Control : Maintaining the Z-configuration by optimizing reaction pH (neutral to slightly acidic) and avoiding prolonged heating .
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk isomerization |
| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |
| Catalyst | HOBt/DCC | Reduces side reactions |
| Reaction Time | 12–24 hrs | Extended time lowers purity |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at C6, ethoxyethyl at N3) and Z-configuration via coupling constants (e.g., olefinic protons δ 7.2–7.5 ppm, J = 10–12 Hz) .
- HPLC : Reversed-phase C18 columns (ACN/water gradient) assess purity (>95%); retention time consistency validates reproducibility .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the solubility and stability profiles under different conditions?
- Solubility : Poor in aqueous buffers; soluble in DMSO (>50 mg/mL) or DMF. Add co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
- Stability :
Advanced Questions
Q. How can researchers control the Z-isomer configuration during synthesis?
- Stereoselective Synthesis : Use bulky bases (e.g., DBU) to favor kinetic Z-isomer formation via steric hindrance .
- Chromatographic Separation : Employ chiral HPLC (Chiralpak AD-H column) to isolate the Z-isomer from E byproducts .
- Dynamic Thermodynamic Control : Adjust reaction reversibility (e.g., mild acid catalysis) to favor Z-configuration equilibrium .
Q. What strategies are used to investigate the compound's mechanism of action in biological systems?
- Target Engagement Assays :
- SPR/BLI : Measure binding kinetics (kₐ/kd) to putative targets (e.g., kinases, GPCRs) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates post-treatment .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK, PI3K-Akt) .
Q. How do structural modifications influence biological activity and selectivity?
Comparative studies of analogs reveal:
| Modification Site | Effect on Activity | Example |
|---|---|---|
| Benzo[d]thiazole C6 | Methyl → Ethyl increases logP (1.2→1.8) but reduces IC₅₀ by 30% | |
| Sulfonamide Substituent | Pyrrolidinyl → Piperidinyl enhances solubility (30%↑) but lowers target affinity | |
| Ethoxyethyl Chain | Branching (e.g., isopropoxy) decreases metabolic stability (CYP3A4 t₁/₂ ↓50%) |
Q. How should discrepancies in biological activity data between studies be addressed?
- Assay Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .
- Batch Analysis : Compare NMR/HPLC profiles to rule out purity differences (>5% impurities skew IC₅₀) .
- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p<0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
